molecular formula C14H11N3O4S B2790204 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1396635-03-2

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2790204
CAS No.: 1396635-03-2
M. Wt: 317.32
InChI Key: SAYGTHHCBSDDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic heterocyclic compound designed for research applications. Its structure incorporates a dihydropyranothiazole core linked to a furanyl-isoxazole carboxamide, a design that leverages the known pharmacological significance of its constituent rings. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is associated with a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Similarly, the isoxazole and furan heterocycles are common in bioactive molecules and pharmaceutical agents . This combination suggests potential value for this compound in various investigative pathways, such as hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for screening against novel biological targets. Researchers may find it particularly useful in the development of enzyme inhibitors or receptor modulators, given the established role of similar scaffolds in these areas . The compound is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(9-6-11(21-17-9)10-2-1-4-20-10)16-14-15-8-3-5-19-7-12(8)22-14/h1-2,4,6H,3,5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGTHHCBSDDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazole and Pyridine Moieties

describes six thiazole derivatives, including 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). These compounds share a thiazole backbone but differ in substituents (e.g., pyridinyl, morpholine, dimethylamino groups). Key distinctions include:

  • Target Compound: Pyrano-thiazole fused system with isoxazole-furan linkage.
  • Analogs : Pyridine-substituted thiazoles with benzamide or isonicotinamide side chains.
  • Synthesis : The analogs were characterized via 1H/13C NMR and HRMS, methods applicable to the target compound for structural validation .

Furan-Containing Heterocycles: Antifungal Activity and Solubility

In , 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) contains a furan-2-yl group attached to an oxadiazole ring. Comparisons include:

  • Heterocyclic Systems : Both compounds incorporate furan, but LMM11 uses oxadiazole, while the target compound employs isoxazole.
  • Bioactivity: LMM11 was tested for antifungal activity (with fluconazole as a reference), suggesting furan-based heterocycles may influence antimicrobial properties.

Cardioprotective Thiazole Derivatives

highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which demonstrated cardioprotective efficacy superior to Levocarnitine and Mildronate. Key parallels:

  • Thiazole Core : Both compounds utilize thiazole as a central scaffold.
  • Bioactivity : The analog’s cardioprotective action suggests thiazole derivatives may modulate hypoxia responses. The target compound’s isoxazole-furan moiety could similarly influence biological pathways, though this remains speculative without experimental data .

Computational and Pharmacopeial Considerations

Computational Tools for Molecular Analysis

For example:

  • Multiwfn : Could analyze the electron localization function (ELF) of the target compound’s fused rings versus analogs .
  • AutoDock4 : Might predict receptor flexibility interactions, as demonstrated in HIV protease studies .

Pharmacopeial Standards for Furan Derivatives

lists furan-containing compounds like ranitidine-related compound B , emphasizing pharmacopeial scrutiny of stability and impurities. The target compound’s furan-2-yl group may necessitate similar purity assessments during development .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates (e.g., pyrano-thiazole and isoxazole-furan precursors). Key steps include:

  • Coupling of the pyrano[4,3-d]thiazole core with the isoxazole-carboxamide moiety under amide-forming conditions.
  • Optimization of temperature (60–100°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (12–48 hours) to maximize yield and purity .
  • Use of coupling agents like EDC/HOBt for amide bond formation. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyrano-thiazole, isoxazole, and furan rings. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How can researchers ensure reproducibility in multi-step syntheses?

  • Strict control of anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).
  • Detailed documentation of solvent drying methods (e.g., molecular sieves for DMF) and catalyst activation (e.g., Pd/C under H₂) .
  • Use of internal standards during HPLC quantification to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve reaction efficiency?

  • Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. For example:
FactorRangeOptimal Value
Temp60–100°C80°C
SolventDMF/THFDMF
Reaction Time12–24h18h
  • Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

  • Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., substitution of furan with thiophene or phenyl groups). For example:
AnalogBioactivity (IC₅₀)Structural Difference
Compound A10 nMFuran substituent
Compound B500 nMThiophene substituent
  • Use molecular docking to assess binding affinity variations due to steric/electronic effects .

Q. What computational strategies can guide reaction pathway design?

  • Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like cyclization or amide formation.
  • Integrate machine learning with experimental data to predict solvent effects or catalyst performance, as demonstrated by ICReDD’s feedback-loop methodology .

Q. How can purification challenges be mitigated for polar intermediates?

  • Employ countercurrent chromatography (CCC) for high-polarity intermediates that resist traditional column separation.
  • Optimize gradient elution in flash chromatography (e.g., 5–50% ethyl acetate in hexane) .

Q. What methodologies validate target engagement in biological assays?

  • Cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases or GPCRs).
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. enzymatic assays) and replicate studies with independent synthetic batches .
  • Green Chemistry Integration : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF in scalable protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.